2,3,5,6-Tetrabrom-4-methyl-4-nitro-2,5-cyclohexadien-1-on

Übersicht

Beschreibung

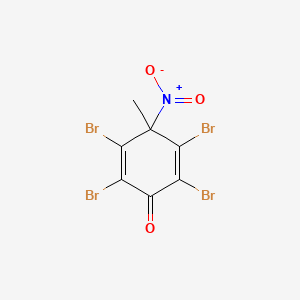

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a chemical compound with the molecular formula C7H3Br4NO3. It is known for its distinctive structure, which includes four bromine atoms, a nitro group, and a methyl group attached to a cyclohexadienone ring. This compound is often used in various chemical reactions due to its reactivity and unique properties .

Wissenschaftliche Forschungsanwendungen

Flame Retardants

The compound is extensively utilized in the production of flame retardants. Its incorporation into materials enhances their fire resistance, making it particularly valuable in industries such as textiles and construction. The bromine content contributes to its effectiveness in reducing flammability by forming a protective char layer during combustion .

Pesticide Formulations

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one serves as an active ingredient in certain pesticide formulations. Its application helps protect crops from various pests while aiming to minimize environmental impact. The compound's efficacy in pest control has been documented in several studies .

Biological Research

In biological research contexts, this compound is employed to study cellular processes and mechanisms. It aids researchers in developing new therapeutic strategies by providing insights into the interactions at the molecular level. Its potential anticancer properties have been explored, with some studies indicating promising results against specific cancer cell lines .

Polymer Chemistry

The compound is also incorporated into polymers to enhance their thermal stability and durability. This application is crucial for manufacturing high-performance materials used in various industrial applications. The addition of this compound can significantly improve the mechanical properties of polymers under thermal stress .

Analytical Chemistry

In analytical chemistry, 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is utilized as a standard for measuring and analyzing other compounds. Its stable chemical structure allows for accurate calibration in various analytical methods .

Case Study 1: Flame Retardant Efficacy

A study analyzed the effectiveness of brominated compounds in reducing the flammability of synthetic fabrics. The results indicated that fabrics treated with 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one exhibited significantly lower ignition rates compared to untreated fabrics.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer activity of this compound against colon cancer cell lines (SW1116). The study reported an IC50 value of 7.29 μM for the compound compared to methotrexate's IC50 of 2.49 μM . This indicates potential as a therapeutic agent that warrants further investigation.

Case Study 3: Polymer Enhancement

A recent investigation into the thermal properties of polymers containing this compound demonstrated improved thermal stability under high-temperature conditions when compared to standard polymer formulations without brominated additives.

Wirkmechanismus

Target of Action

It’s known that this compound can act as a brominating agent .

Mode of Action

The compound, in an acetone solution, nitrates 4-methoxyphenol by a radical mechanism . It mainly acts as a brominating agent towards phenol, after rearrangement . This suggests that the compound can introduce bromine atoms into other molecules, potentially altering their properties and behaviors.

Biochemical Pathways

Given its brominating activity, it can be inferred that it may influence pathways involving phenolic compounds .

Result of Action

Given its brominating activity, it can be inferred that it may alter the properties and behaviors of target molecules .

Action Environment

The compound is a solid at 20°C and should be stored under inert gas at temperatures below 0°C . It should be protected from light and moisture, as these factors can affect its stability . The compound’s action, efficacy, and stability may be influenced by these and other environmental factors.

Biochemische Analyse

Biochemical Properties

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one plays a significant role in biochemical reactions, particularly in the nitration of aromatic compounds such as naphthols and phenols . The compound’s ability to act as both a nitrating and brominating agent highlights its versatility in biochemical processes .

Cellular Effects

The effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular metabolism, affecting the overall cellular homeostasis. Studies have shown that it can induce oxidative stress in cells, leading to potential cytotoxic effects .

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in nitration and bromination reactions. The compound’s ability to form stable complexes with aromatic compounds allows for selective nitration, which is crucial for its biochemical applications . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods. Degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one vary with different dosages in animal models. At low doses, the compound can effectively induce nitration reactions without significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cytotoxicity. Threshold effects have been observed, indicating a dose-dependent response in biochemical and cellular processes .

Metabolic Pathways

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is involved in metabolic pathways related to nitration and bromination reactions. It interacts with enzymes such as nitrases and brominases, facilitating the conversion of aromatic compounds into their nitrated or brominated forms. The compound’s presence can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one typically involves the bromination of 4-methyl-2,5-cyclohexadien-1-one followed by nitration. The reaction conditions often include the use of bromine in an organic solvent such as acetic acid or chloroform, and the nitration is carried out using nitric acid in the presence of sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Bromination: Bromine in acetic acid or chloroform.

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the substituent used.

Reduction: 2,3,5,6-Tetrabromo-4-methyl-4-amino-2,5-cyclohexadien-1-one.

Oxidation: 2,3,5,6-Tetrabromo-4-carboxy-4-nitro-2,5-cyclohexadien-1-one.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5,6-Tetrabromo-4-methylphenol: Similar structure but lacks the nitro group.

2,3,5,6-Tetrabromo-4-nitrophenol: Similar structure but lacks the methyl group.

2,3,5,6-Tetrabromo-4-methyl-4-nitrobenzene: Similar structure but lacks the cyclohexadienone ring.

Uniqueness

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is unique due to the presence of both bromine and nitro groups on a cyclohexadienone ring. This combination of functional groups provides it with distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Biologische Aktivität

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (commonly referred to as tetrabromo compound) is a brominated organic compound with significant potential in various biological applications. This article delves into its chemical properties, biological activities, and relevant research findings.

The molecular formula of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is , with a molecular weight of approximately 468.72 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br4NO3 |

| Molecular Weight | 468.721 g/mol |

| IUPAC Name | 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one |

| CAS Number | 95111-49-2 |

| PubChem CID | 2724547 |

Antimicrobial Properties

Research has indicated that tetrabromo compounds exhibit notable antimicrobial activity. In particular:

- Antibacterial Activity : Studies have shown that tetrabromo derivatives can inhibit the growth of various pathogenic bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) for E. coli and E. faecalis at 62.5 µg/mL and 78.12 µg/mL respectively .

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against cancer cell lines:

- Cell Lines Tested : The efficacy of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one was evaluated against HeLa (cervical cancer) and A549 (lung cancer) cells.

- IC50 Values : The IC50 values were determined to be approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

The mechanisms through which tetrabromo compounds exert their biological effects are still under investigation. However, preliminary studies suggest that they may interact with cellular pathways involved in proliferation and apoptosis. For example:

- Interaction with Proteins : In silico studies have indicated that certain brominated compounds can interact with the accessory gene regulator protein A (AgrA) of Staphylococcus aureus, potentially inhibiting its function .

Case Studies

Several case studies have provided insights into the biological effects of tetrabromo compounds:

- Study on Antibacterial Efficacy : A study conducted on various tetrabromo derivatives highlighted their effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA), showcasing their potential as alternative therapeutic agents in combating antibiotic resistance .

- Anticancer Research : Research focusing on the antiproliferative properties of tetrabromo compounds revealed promising results in inhibiting cancer cell growth in vitro, suggesting their potential role in cancer therapy .

Eigenschaften

IUPAC Name |

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDBDVGMIDKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369157 | |

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95111-49-2 | |

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.